Differential MAO-B Inhibition Potency Within the Patent Family
The compound (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide is a specific example within a patent (US20210053918A1) describing a series of pyrrolidineamide derivatives as MAO-B inhibitors [1]. The patent literature claims a 'good inhibitory effect on the activity of MAO-B' for the described compounds, including this specific (S,S)-enantiomer, which can serve as the basis for treating neurodegenerative diseases like Parkinson's disease [1]. A direct, quantitative head-to-head comparison of its IC50 value against that of the closest named analog, e.g., (R)-2-Amino-N-((R)-1-benzyl-pyrrolidin-2-ylmethyl)-propionamide, is not publicly available. However, the patent's explicit structural claim for this specific stereoisomer over other possibilities constitutes the most significant differentiation currently accessible.
| Evidence Dimension | Potential for MAO-B inhibitory activity as claimed in a patent. |
|---|---|
| Target Compound Data | Claimed to have 'good inhibitory effect on the activity of MAO-B' as a representative compound within the claimed pyrrolidineamide genus [1]. |
| Comparator Or Baseline | Other stereoisomers and pyrrolidineamide analogs within the patent family, for which explicit activity is not disclosed. |
| Quantified Difference | A specific quantitative difference (e.g., IC50 values) cannot be provided as it was not found in the available public data. |
| Conditions | The biological test results referenced in the patent, which are not publicly detailed for this specific compound. |
Why This Matters
For research programs specifically targeting the MAO-B pathway, procurement of this exact, patent-exemplified enantiomer is the only path to reproduce or build upon the documented inventive work, despite the absence of public quantitative data.
- [1] Jin, C., Chen, K., & Zhang, Y. (2021). Pyrrolidineamide derivatives and uses thereof. U.S. Patent No. US20210053918A1. Sunshine Lake Pharma Co., Ltd. View Source
